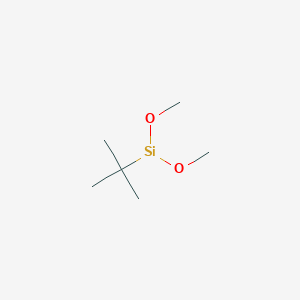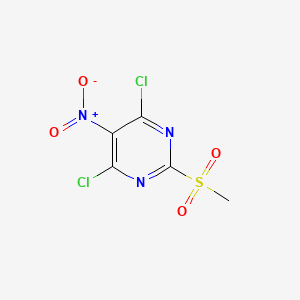
Butane, 1,1-bis(1-methylethoxy)-
Overview
Description
Butane, 1,1-bis(1-methylethoxy)-, also known as 1,1-diisopropoxybutane, is an organic compound with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . This compound is a type of ether, specifically a diisopropyl acetal of butyraldehyde . It is used in various chemical applications due to its unique properties.
Preparation Methods
The synthesis of Butane, 1,1-bis(1-methylethoxy)- typically involves the reaction of butyraldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of isopropyl alcohol to form the acetal . Industrial production methods may involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Butane, 1,1-bis(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form butyric acid and isopropyl alcohol.
Reduction: Reduction reactions can convert it back to butyraldehyde and isopropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butane, 1,1-bis(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other acetals and ethers.
Biology: It can be used in the study of metabolic pathways involving acetals and ethers.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Butane, 1,1-bis(1-methylethoxy)- involves its ability to act as a protecting group for carbonyl compounds in organic synthesis. By forming an acetal, it protects the carbonyl group from unwanted reactions during subsequent synthetic steps. The acetal can later be hydrolyzed back to the original carbonyl compound under acidic conditions .
Comparison with Similar Compounds
Butane, 1,1-bis(1-methylethoxy)- can be compared with other acetals such as:
Ethane, 1,1-diethoxy-: Similar in structure but with ethyl groups instead of isopropyl groups.
Propane, 1,1-dimethoxy-: Similar but with methyl groups.
Butane, 1,1-dimethoxy-: Similar but with methoxy groups instead of isopropoxy groups.
The uniqueness of Butane, 1,1-bis(1-methylethoxy)- lies in its specific steric and electronic properties imparted by the isopropoxy groups, which can influence its reactivity and stability in chemical reactions.
Properties
IUPAC Name |
1,1-di(propan-2-yloxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSNHMWGGZTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600860 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13002-15-8 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-](/img/structure/B3046692.png)


![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)
![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)



![2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3046706.png)



